molecular formula C26H29ClN4O2 B2493313 {6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326895-87-7

{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No. B2493313
CAS RN: 1326895-87-7
M. Wt: 464.99
InChI Key: RHZGBFYJEAEVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds like the one often involves multi-step reactions, including cyclization, nucleophilic substitution, and condensation processes. For instance, Grytsak et al. (2021) described the synthesis of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones, highlighting techniques applicable to synthesizing complex molecules including quinoline derivatives (Grytsak et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. Prasad et al. (2018) detailed the structural exploration of a bioactive heterocycle through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing insights into the conformational stability and intermolecular interactions of similar complex molecules (Prasad et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of the compound can be deduced from studies on similar molecules. Grytsak et al. (2021) explored the reactivity of quinazoline derivatives towards nucleophilic and non-nucleophilic bases, showing how these compounds can undergo substitution, elimination, or isomerization reactions (Grytsak et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, often require detailed experimental work. Bakare et al. (2005) synthesized a related compound and discussed its crystal structure, indicating how such properties can be studied for complex organic molecules (Bakare et al., 2005).

Chemical Properties Analysis

Chemical properties include reactivity towards various reagents, stability under different conditions, and potential for chemical modifications. The work by Grytsak et al. (2021) and others on similar quinoline derivatives can be extrapolated to understand the chemical behavior of "6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone" (Grytsak et al., 2021).

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, including compounds related to the one , have been explored. This research provides insights into the synthetic pathways and chemical reactions of similar compounds (Zaki, El-Dean, & Radwan, 2014).

Pharmacological Profiles and Biological Activities

  • Quinoline derivatives have been studied for their properties on human alpha(2)-adrenoceptor subtypes, indicating potential pharmacological applications. This research highlights the structure-activity relationship of similar quinoline compounds (Höglund et al., 2006).
  • The synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, which include compounds structurally related to the compound , showed potent 5HT1B antagonists, indicating their relevance in neuroscience research (Horchler et al., 2007).
  • A structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives discussed diverse pharmacological profiles such as antimalarial, antiparasitic, anti-HIV, and anticancer properties (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Crystallography and Chemical Analysis

  • The synthesis and crystal structure analysis of 12-Meth­oxy-15-(4-morpholinopodocarpa-8,11,13-trien-15-one, a compound with similarities to the one , was conducted. This provides insight into the conformation and structural characteristics of related compounds (Bakare, John, Butcher, & Zalkow, 2005).

Antitumor and Anticancer Studies

  • Quinazoline derivatives containing piperazine analogs have shown potent antiproliferative activities against various cancer cell lines, highlighting the potential of similar compounds in cancer research (Li et al., 2020).

Safety and Hazards

As this compound is a research chemical, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of quinoline derivatives . Additionally, new methods of synthesis could be explored to improve the efficiency and yield of this compound .

properties

IUPAC Name

[6-chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O2/c1-18-4-3-5-24(19(18)2)29-8-10-30(11-9-29)25-21-16-20(27)6-7-23(21)28-17-22(25)26(32)31-12-14-33-15-13-31/h3-7,16-17H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZGBFYJEAEVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

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